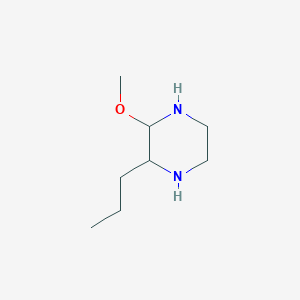

2-Methoxy-3-propylpiperazine

Description

2-Methoxy-3-propylpiperazine is a substituted piperazine derivative featuring a methoxy group at the 2-position and a propyl chain at the 3-position of the piperazine ring. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions, widely utilized in pharmaceuticals, agrochemicals, and flavoring agents due to their versatile reactivity and ability to modulate biological activity.

Properties

CAS No. |

74784-13-7 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-methoxy-3-propylpiperazine |

InChI |

InChI=1S/C8H18N2O/c1-3-4-7-8(11-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3 |

InChI Key |

UXRVCZWZIZCXGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(NCCN1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-Methoxy-3-propylpiperazine (hypothetical) with pyrazine derivatives and other piperazine analogs:

¹Inferred from solubility trends in piperazine/pyrazine derivatives.

Key Observations :

- Substituent Effects : Longer alkyl chains (e.g., isobutyl in pyrazines) increase molecular weight and hydrophobicity, reducing water solubility. The propyl group in this compound may similarly enhance lipid solubility, favoring membrane permeability in drug design.

- Odor Profiles: Pyrazine derivatives are renowned for their roles in flavor chemistry, contributing roasted or nutty notes. Piperazines, while less common in flavors, are pivotal in medicinal chemistry due to their basicity and hydrogen-bonding capabilities.

Thermodynamic and Binding Properties

highlights the binding thermodynamics of pyrazines to the major urinary protein (MUP-I).

- Enthalpy-Driven Binding : Pyrazine derivatives like 2-methoxy-3-isobutylpyrazine bind MUP-I via favorable enthalpic contributions, countering the classical entropy-driven hydrophobic effect.

- Conformational Flexibility : Ligand binding induces rigidity in protein residues adjacent to the binding pocket, with compensatory flexibility in distal regions. This "conformational relay" mechanism may apply to piperazine-protein interactions, influencing drug-receptor affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.